molecular formula C9H7ClF2 B1453782 1-chloro-4,6-difluoro-2,3-dihydro-1H-indene CAS No. 1188146-38-4

1-chloro-4,6-difluoro-2,3-dihydro-1H-indene

Cat. No.: B1453782
CAS No.: 1188146-38-4
M. Wt: 188.6 g/mol
InChI Key: WPIODUPHTKMMJB-UHFFFAOYSA-N
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Description

1-Chloro-4,6-difluoro-2,3-dihydro-1H-indene ( 1188146-38-4) is a synthetic organic building block with the molecular formula C9H7ClF2 and a molecular weight of 188.60 g/mol . This compound is supplied as a powder and is recommended to be stored at 4°C . As a dihydro-1H-indene derivative, it serves as a versatile intermediate in medicinal chemistry and drug discovery research. This compound is recognized for its role in the synthesis of novel 2,3-dihydro-1H-indene compounds, a class known to be under investigation for their potential to treat cancer . Specifically, research indicates such compounds may function as Inhibitor of Apoptosis (IAP) antagonists, which can promote apoptosis (programmed cell death) in cancer cells and are being studied for applications including the treatment of breast cancer, colon cancer, and pancreatic carcinoma, among others . Researchers value this chloro- and difluoro-substituted indane derivative for its potential in developing new therapeutic agents. The compound is provided in various packaging options and purity grades, including high and ultra-high purity forms, to meet specific research requirements . Please note: This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use, nor for use in food, food additives, or household products .

Properties

IUPAC Name

1-chloro-4,6-difluoro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2/c10-8-2-1-6-7(8)3-5(11)4-9(6)12/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIODUPHTKMMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Chloro-4,6-difluoro-2,3-dihydro-1H-indene (chemical formula: C9H7ClF2) is a halogenated indene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

  • Molecular Weight : 188.6 g/mol
  • Purity : Typically ≥95%
  • IUPAC Name : this compound
  • CAS Number : 1188146-38-4

The biological activity of this compound is largely attributed to its structural similarity to other indole derivatives. These compounds often interact with various biological targets, leading to alterations in biochemical pathways. The specific mechanisms include:

  • Receptor Modulation : Indole derivatives can modulate receptor activity, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that halogenated indenes can possess antimicrobial properties. The presence of chlorine and fluorine atoms enhances the lipophilicity and bioactivity of the compound, potentially allowing it to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in preliminary studies, although specific data on this compound remains limited.

Neuroprotective Effects

The compound may exhibit neuroprotective effects by modulating neurotransmitter levels or inhibiting cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. It was found to inhibit growth against several bacterial strains with varying degrees of potency. The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundMIC (μg/mL)
This compound32
Control (standard antibiotic)16

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory potential of halogenated indenes against specific enzymes. The results indicated that this compound displayed significant inhibition of acetylcholinesterase (AChE), which is pivotal for neurotransmission.

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)0.45
Butyrylcholinesterase (BChE)0.75

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene

The 4,7-difluoro isomer (CAS: N/A, Molecular formula: C₉H₇ClF₂ ) shares the same molecular weight as the target compound but differs in fluorine substitution (positions 4 and 7). Key differences include:

  • Physical State : The 4,7-isomer is a liquid at room temperature, while the 4,6-isomer is a powder .
  • Electronic Properties : The fluorine atoms in the 4,6-isomer create a distinct electron-deficient region (MEP map: -81.44 to 269.4 kcal/mol ) compared to the 4,7-isomer, where steric and electronic effects alter reactivity .
  • Hazards : The 4,7-isomer has hazard statements H302-H315-H319-H335 (harmful if swallowed, skin/eye irritation), while safety data for the 4,6-isomer remain unspecified .

Halogen-Substituted Derivatives

2-Bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one
  • Molecular Formula : C₉H₅BrF₂O
  • Key Features : Bromine substitution at position 2 introduces a heavier halogen (Br vs. Cl), increasing molecular weight (241.5 g/mol ) and altering reactivity. The ketone group at position 1 enhances polarity, making it suitable for electrophilic reactions .
Trans-1-Chloro-2,3-diphenyl-2,3-dihydro-1H-indene
  • Molecular Formula : C₂₁H₁₇Cl
  • Key Features : Bulky phenyl groups at positions 2 and 3 increase steric hindrance, reducing ring flexibility. This derivative has a higher molecular weight (310 g/mol ) and distinct NMR spectral profiles compared to the target compound .

Functional Group Variants

4,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₀ClF₂N
  • Key Features : Replacement of chlorine with an amine group (NH₂ ) and hydrochloride salt formation enhances water solubility. The compound (CAS: 148960-40-1) has a density of 1.257 g/cm³ and is used in pharmaceutical intermediates .
5,6-Difluoro-2,3-dihydro-1H-inden-1-one
  • Molecular Formula : C₉H₆F₂O
  • Key Features : The ketone group at position 1 (C=O ) increases electrophilicity, with a molecular weight of 168.14 g/mol . Its IR spectrum shows a strong carbonyl stretch (~1700 cm⁻¹), absent in the target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents
1-Chloro-4,6-difluoro-2,3-dihydro-1H-indene 1188146-38-4 C₉H₇ClF₂ 188.6 Powder Cl (1), F (4,6)
1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene N/A C₉H₇ClF₂ 188.6 Liquid Cl (1), F (4,7)
2-Bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one 222992-13-4 C₉H₅BrF₂O 241.5 Solid Br (2), F (4,6), C=O (1)
4,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 148960-40-1 C₉H₁₀ClF₂N 209.6 Solid NH₂ (1), F (4,6)

Table 2: Electronic and Spectral Comparisons

Compound HOMO (kcal/mol) LUMO (kcal/mol) Key Spectral Features
This compound -0.187 -0.056 Fluorine-driven negative MEP regions
5,6-Difluoro-2,3-dihydro-1H-inden-1-one N/A N/A IR: C=O stretch at 1700 cm⁻¹
Trans-1-Chloro-2,3-diphenyl derivative N/A N/A ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4,6-difluoro-2,3-dihydro-1H-indene primarily involves stepwise or simultaneous halogenation (chlorination and fluorination) of the indene ring. Key methods include:

  • Chlorination and Fluorination of Indene Derivatives:
    The starting material is typically an indene or 2,3-dihydro-1H-indene scaffold. Chlorination is introduced at position 1, while fluorination occurs selectively at positions 4 and 6 on the aromatic ring. This selective substitution is achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions, and fluorinating agents like elemental fluorine, Selectfluor, or other electrophilic fluorinating reagents. The reaction conditions are optimized to avoid over-halogenation or unwanted side reactions.

  • Controlled Reaction Parameters:
    The halogenation reactions are typically carried out under inert atmospheres (argon or nitrogen) to prevent oxidation. Temperature control is crucial, often performed at low to moderate temperatures (e.g., 0°C to room temperature) to maintain selectivity. Solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used to dissolve the substrates and reagents.

  • Sequential vs. One-Pot Halogenation:
    In some protocols, chlorination is performed first, followed by fluorination in a separate step to enhance regioselectivity. Alternatively, one-pot procedures using mixed halogenating agents or sequential addition of reagents have been explored to improve efficiency and yield.

Industrial Production Methods

  • Large-Scale Halogenation:
    Industrial synthesis of this compound involves continuous flow reactors that allow precise control over reaction times, temperatures, and reagent stoichiometry. This setup minimizes side reactions and maximizes yield and purity.

  • Advanced Separation Techniques:
    After halogenation, purification is typically achieved by chromatographic methods or crystallization. Industrial processes may employ distillation or extraction techniques tailored to separate the target halogenated indene from unreacted starting materials and by-products.

  • Optimization for Yield and Purity:
    Process parameters are optimized to achieve high yields (often above 70%) and purity levels suitable for further chemical transformations or applications in pharmaceuticals or materials science.

Data Table: Typical Reaction Conditions for Preparation

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Chlorination N-chlorosuccinimide or Cl2 gas 0°C to RT DCM or THF 60-75 Selective chlorination at C1
Fluorination Selectfluor or elemental fluorine 0°C to RT Acetonitrile 50-70 Fluorination at C4 and C6
One-pot halogenation Sequential addition of chlorinating and fluorinating agents 0°C to RT Mixed solvents 55-65 Requires careful control
Industrial scale Continuous flow reactor with controlled dosing Controlled (varies) Optimized solvent mix 70-80 High purity, scalable process

Research Findings and Mechanistic Insights

  • Regioselectivity:
    The presence of electron-withdrawing fluorine atoms influences the electrophilic substitution pattern, favoring chlorination at the 1-position of the indene ring. Computational studies suggest that the electron density distribution on the aromatic ring directs the halogenation sites.

  • Reaction Mechanism:
    The chlorination proceeds via electrophilic aromatic substitution, where the chlorine electrophile attacks the activated aromatic ring. Fluorination, often more challenging due to fluorine’s high reactivity, is controlled by using milder fluorinating agents to prevent ring degradation.

  • Comparative Studies:
    Similar compounds such as 1-chloro-4,7-difluoro-2,3-dihydro-1H-indene have been synthesized using analogous methods, indicating that the halogenation pattern can be tuned by adjusting reaction conditions and reagent choice.

Summary of Preparation Approach

Aspect Description
Starting Material Indene or 2,3-dihydro-1H-indene derivatives
Key Reactions Electrophilic chlorination and fluorination
Halogenating Agents N-chlorosuccinimide, chlorine gas, Selectfluor, elemental fluorine
Reaction Control Temperature, solvent choice, inert atmosphere
Industrial Techniques Continuous flow reactors, advanced purification methods
Yield Range 50-80% depending on method and scale
Challenges Achieving regioselectivity, controlling over-halogenation, handling reactive fluorinating agents

Concluding Remarks

The preparation of this compound is well-established through selective halogenation strategies on indene frameworks. Both laboratory-scale and industrial methods emphasize control over reaction conditions to achieve the desired substitution pattern with good yields and purity. The compound serves as a valuable intermediate in organic synthesis and materials chemistry, with ongoing research exploring optimized synthetic routes and applications.

Q & A

Q. What are the recommended synthetic routes for 1-chloro-4,6-difluoro-2,3-dihydro-1H-indene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation of indene precursors. Key steps include fluorination at the 4,6-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) and subsequent chlorination. Optimization involves varying reaction temperatures (e.g., 0–50°C for fluorination), solvent selection (e.g., dichloromethane for chlorination), and catalysts (e.g., AlCl₃ for Friedel-Crafts reactions). Yield improvements (>70%) are achieved by controlling stoichiometry and moisture levels .

Q. How can the molecular structure and purity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., dihydroindene ring conformation). GC-MS or HPLC (with UV detection at 254 nm) verifies purity (>95%). X-ray crystallography resolves ambiguities in regioselectivity for fluorinated positions, while FT-IR identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Q. What are the key thermodynamic properties (e.g., melting point, solubility) relevant to experimental handling?

  • Methodological Answer : Experimental
PropertyValueMethod
Melting Point56–59°C (observed in related dihydroindenes)DSC
SolubilityHigh in DCM, THF; low in water (<0.1 mg/mL)Shake-flask method
Thermal stability tests (TGA) show decomposition >200°C, making it suitable for high-temperature reactions .

Q. What safety precautions are critical during synthesis and handling?

  • Methodological Answer :
  • Chlorine/Fluorine reactivity : Use inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Toxicity : Wear nitrile gloves and fume hoods; avoid skin contact (irritant).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How do fluorination and chlorination at specific positions influence electronic properties (e.g., HOMO-LUMO gaps) in polymer solar cell applications?

  • Methodological Answer : Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electron transport in photovoltaic devices. Computational modeling (DFT, B3LYP/6-31G* basis set) predicts a HOMO-LUMO gap of ~3.5 eV. Experimental validation via cyclic voltammetry (ΔE = 3.4 eV) aligns with theoretical values, confirming its utility as an electron-accepting moiety .

Q. How can discrepancies in reported reaction yields for fluorinated indene derivatives be resolved?

  • Methodological Answer : Common contradictions arise from:
  • Moisture sensitivity : Fluorinating agents like DAST degrade with trace water. Use molecular sieves or anhydrous solvents.
  • Regioselectivity : Competing para/meta fluorination can occur. Control via directing groups (e.g., nitro) or steric hindrance.
    Reproducibility requires strict adherence to inert conditions and validation via NMR/MS .

Q. What strategies enable selective functionalization of the dihydroindene scaffold for drug discovery?

  • Methodological Answer :
  • C–H activation : Use Pd catalysts for cross-coupling at the 2-position.
  • Ring-opening : React with Grignard reagents to form substituted cyclohexanes.
  • Photocatalysis : Introduce aryl groups via radical intermediates (e.g., Ir(ppy)₃ under blue light) .

Q. How does the compound’s stereochemistry impact its reactivity in Diels-Alder reactions?

  • Methodological Answer : The dihydroindene’s boat-like conformation increases strain, accelerating reaction rates with dienophiles (e.g., maleic anhydride). Kinetic studies (monitored by HPLC) show a 2x rate enhancement compared to planar indenes. Stereoelectronic effects from fluorine further stabilize transition states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-chloro-4,6-difluoro-2,3-dihydro-1H-indene
Reactant of Route 2
Reactant of Route 2
1-chloro-4,6-difluoro-2,3-dihydro-1H-indene

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